
4-Amino-5-nitroindane
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Overview
Description
4-Amino-5-nitroindane is an organic compound that belongs to the class of nitroindanes It is characterized by the presence of an amino group at the fourth position and a nitro group at the fifth position on the indane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-nitroindane typically involves the nitration of indane, followed by the reduction of the nitro group to an amino group. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the indane ring . The subsequent reduction of the nitro group to an amino group can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-nitroindane undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form various oxidation products depending on the oxidizing agent used.
Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents such as sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Reduction: 4-Aminoindane.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: A wide range of substituted derivatives of this compound.
Scientific Research Applications
It appears that there is no information available about the applications of the compound "4-Amino-5-nitroindane" from the provided search results. However, the search results do provide some information on related compounds and applications of similar chemical structures, such as acetamidine derivatives, indane-1,3-dione, and nitroindoles.
Acetamidine Derivatives
- Nitric Oxide Synthase (NOS) Inhibitors: Acetamidine derivatives can be used as selective inhibitors of nitric oxide synthase, which is involved in various biological actions . Excess nitric oxide (NO) production may be associated with conditions like septic shock .
- Treatment of Conditions Requiring NOS Inhibition: These compounds can treat conditions requiring the inhibition of NO synthase, particularly inhibiting one NO synthase isoenzyme with little to no inhibition of other isoenzymes .
- Medicament for Shock States: They can be used in the manufacture of medicaments for treating shock states resulting from overproduction of NO, such as septic shock, shock caused by fulminant hepatic failure, or therapy with cytokines .
- Treatment of Inflammatory Diseases: They can be used to treat a wide range of auto-immune and/or inflammatory diseases, such as those of the joint, gastrointestinal tract, lung, heart, nervous tissue, pancreas, kidney, and skin .
- Treatment of Nervous System Diseases: Inhibition of neuronal NOS is beneficial in treating diseases of the nervous system due to overproduction of NO, particularly cerebral ischemia, CNS trauma, epilepsy, AIDS dementia, chronic neurodegenerative disease, and chronic pain .
Indane-1,3-Dione
- Applications: Indane-1,3-dione derivatives find applications in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications .
- Design of Biologically Active Molecules: Indane-1,3-dione is studied as a synthetic intermediate for designing biologically active molecules .
- Electron Acceptor: It is an electron acceptor widely used for designing dyes for solar cells applications, photoinitiators of polymerization, or chromophores for NLO applications .
Therapeutic Peptides
- Wide Range of Therapeutic Areas: Therapeutic peptides have been used in various therapeutic areas, such as urology, respiratory, pain, oncology, metabolic, cardiovascular, and antimicrobial applications .
- Examples of Therapeutic Peptides: Exenatide, Liraglutide, Lixisenatide, Albiglutide, Dulaglutide, and Semaglutide are examples of peptides indicated for Type 2 Diabetes Mellitus . Teduglutide is used for the treatment of Short bowel syndrome and malabsorption . Linaclotide is used for the treatment of irritable bowel syndrome (IBS) with constipation and chronic idiopathic constipation .
Nitroindoles
Mechanism of Action
The mechanism of action of 4-Amino-5-nitroindane involves its interaction with various molecular targets and pathways. The amino and nitro groups play a crucial role in its reactivity and biological activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The specific molecular targets and pathways involved depend on the context of its application and the specific reactions it undergoes.
Comparison with Similar Compounds
4-Amino-5-nitroindane can be compared with other similar compounds, such as:
4-Nitroindane: Similar in structure but lacks the amino group, leading to different reactivity and applications.
5-Aminoindane: Similar in structure but lacks the nitro group, resulting in different chemical and biological properties.
Indane-1,3-dione: A versatile building block used in various applications, including biosensing and bioimaging.
Biological Activity
4-Amino-5-nitroindane is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial therapy. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group and a nitro group on the indane structure, which are critical for its biological activity. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, influencing various cellular processes.
The biological activity of this compound can be attributed to several mechanisms:
-
Anticancer Activity :
- Studies indicate that derivatives of nitroindole compounds, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds similar to this compound have been shown to downregulate c-Myc expression, leading to cell cycle arrest in cancer cells and increased levels of reactive oxygen species (ROS) .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Anticancer Activity
A study evaluating the antiproliferative effects of substituted 5-nitroindole derivatives found that certain compounds significantly inhibited the proliferation of HeLa cells with IC50 values ranging from 5 to 10 μM. The introduction of amino and nitro groups at specific positions on the indole ring enhanced binding affinity to G-quadruplex DNA structures, which play a crucial role in cancer cell proliferation .
Compound | IC50 (μM) | Mechanism |
---|---|---|
Compound 5 | 5.08 ± 0.91 | Induces ROS generation |
Compound 7 | 5.89 ± 0.73 | Downregulates c-Myc |
Antimicrobial Activity
Research has shown that nitro-containing compounds like this compound can act as effective antimicrobial agents. The mechanism involves the reduction of the nitro group leading to the formation of reactive intermediates that damage bacterial DNA .
Compound | MIC (μM) | Target |
---|---|---|
Nitro compound A | 20 | Staphylococcus aureus |
Nitro compound B | 30 | Pseudomonas aeruginosa |
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
5-nitro-2,3-dihydro-1H-inden-4-amine |
InChI |
InChI=1S/C9H10N2O2/c10-9-7-3-1-2-6(7)4-5-8(9)11(12)13/h4-5H,1-3,10H2 |
InChI Key |
VGFXLJPBQBEUQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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